1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine
Description
1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine (CAS 7143-13-7) is a spirocyclic compound featuring a dioxane ring fused to a cyclohexane moiety, with a methanamine substituent at position 5. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physical properties include a boiling point of 270.1°C (760 mmHg), density of 1.08 g/cm³, and a calculated pKa of ~10.25, indicating weak basicity . The compound’s spiro architecture imparts conformational rigidity, making it valuable in pharmaceutical and organic synthesis as a chiral building block or intermediate .
Synthesis typically involves multi-step routes, such as the reduction of ketone precursors (e.g., 1,4-dioxaspiro[4.6]undecan-7-one) using NaBH₄ in methanol, followed by purification via column chromatography . Spectroscopic characterization (NMR, IR, MS) confirms structural integrity and regioselectivity .
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-7-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-8-9-3-1-2-4-10(7-9)12-5-6-13-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDYRACFQQCGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(C1)CN)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable diol with a carbonyl compound to form the dioxaspiro ring, followed by amination to introduce the methanamine group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process would typically be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.
Chemical Reactions Analysis
Amine Functionalization Reactions
The primary amine group undergoes typical nucleophilic reactions, including salt formation, acylation, and alkylation.
Salt Formation
Reaction with hydrohalic acids produces stable salts, enhancing solubility for biological applications:
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Conditions : Room temperature, polar solvents (e.g., ethanol).
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Yield : >85% (reported for analogous guanidine hydroiodide derivatives).
Acylation
Acetylation with acetic anhydride forms the corresponding amide:
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Catalyst : Pyridine or DMAP.
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Reaction Time : 4–6 hours at 60°C.
Alkylation
Alkylation with methyl iodide generates N-methyl derivatives:
Spirocyclic Ring-Opening Reactions
The 1,4-dioxaspiro[4.6]undecane system undergoes acid- or base-catalyzed ring-opening to yield linear ketones or diols.
Acid-Catalyzed Hydrolysis
Treatment with HCl opens the dioxolane ring, forming a diketone:
Base-Mediated Rearrangement
In basic conditions, the spiro system rearranges to form fused bicyclic ethers:
Cross-Coupling Reactions
The amine participates in palladium-catalyzed couplings, enabling C–N bond formation.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc), Xantphos, KPO | Aryl amine derivatives | 65–78% | |
| Suzuki-Miyaura | Pd(PPh), NaCO | Biaryl spirocyclic compounds | 55% |
Reductive Amination
The primary amine reacts with aldehydes/ketones under reductive conditions to form secondary amines:
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Substrates : Benzaldehyde, cyclohexanone.
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Yields : 60–75%.
Scientific Research Applications
Scientific Research Applications
1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine has several promising applications across different scientific domains:
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations, including:
- Reagent in Organic Transformations : It can be utilized in substitution reactions to produce a wide range of substituted amines.
- Building Block for Complex Molecules : The spirocyclic nature enables the construction of more complex molecular architectures.
Medicinal Chemistry
Research indicates potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
- Potential as Opioid Receptor Ligands : The compound's structure suggests it may interact with opioid receptors, which are critical in pain modulation and could lead to new pain management therapies .
Materials Science
The unique properties of this compound can be leveraged in developing new materials:
- Polymers and Specialty Chemicals : Its chemical reactivity allows for incorporation into polymer matrices or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure may enable it to fit into unique binding sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine with structurally related spirocyclic dioxane derivatives:
Structural and Functional Insights:
Substituent Position: The position of the methanamine group (e.g., C7 vs. C2) affects electronic distribution and steric hindrance, influencing reactivity. For instance, C7-substituted derivatives show higher thermal stability (boiling point ~270°C) compared to C2 analogs .
Heteroatom Variations :
- Replacement of oxygen with sulfur (e.g., 1,4-dithiaspiro compounds in ) enhances lipophilicity but reduces polarity, impacting solubility .
- Nitrogen-containing analogs (e.g., 1,4-dioxa-8-azaspiro[4.6]undecane) exhibit basicity and coordination ability, making them suitable for metal-catalyzed reactions .
Aromatic Functionalization :
- Pyridinyl or phenyl substituents (e.g., [8-(pyridin-2-yl)-...]methanamine) introduce π-π stacking interactions, useful in supramolecular chemistry or receptor binding .
Synthetic Accessibility :
- Derivatives with smaller spiro rings (e.g., 1,4-dioxaspiro[4.5]decane) are synthesized via shorter routes, while larger rings (e.g., [4.6] systems) require optimized cyclization conditions .
Biological Activity
1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 1,4-dioxaspiro[4.6]undecan-3-ylmethanamine |
| PubChem CID | 71758268 |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems and exhibit effects on enzyme inhibition, which may contribute to its pharmacological profiles.
Proposed Mechanisms:
- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as serotonin and dopamine, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Activity
Several studies have investigated the biological activity of this compound, revealing its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties against a range of pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
Antidiabetic Effects
In vitro studies have demonstrated that this compound can inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, suggesting its potential use in managing diabetes.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Lall et al. (2006) highlighted the effectiveness of the compound against Helichrysum melanacme, showcasing a significant reduction in microbial growth at concentrations as low as 0.125% .
- Antidiabetic Research : Another investigation focused on the enzyme inhibitory effects of the compound on α-amylase and α-glucosidase, revealing inhibition rates of up to 55% at specific concentrations .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic: What are the established synthetic routes for 1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine?
Answer:
The synthesis typically involves rhodium-catalyzed 1,2-additions to form the spirocyclic backbone, followed by functional group modifications. For example:
- Step 1: Formation of 1,4-Dioxaspiro[4.6]undec-6-en-8-one via rhodium-catalyzed cyclization of precursor ketones or enones. This method achieved a 75% yield under optimized conditions (catalyst loading: 5 mol%, reaction time: 12 h) .
- Step 2: Reduction of ketone intermediates using NaBH₄ in methanol at 0°C to generate hydroxyl derivatives, which are further functionalized to methanamine groups .
Key considerations include solvent selection (e.g., methanol for NaBH₄ stability) and purification via column chromatography to isolate the spirocyclic product .
Basic: How is the purity and structural integrity of this compound validated?
Answer:
- Chromatography: HPLC or GC-MS is used to assess purity (>95% in some cases) .
- Spectroscopy:
- Physical Properties: Boiling point, density, and logP values (e.g., logP = 1.48 for ethyl derivatives) are cross-referenced with computational models .
Advanced: How can researchers optimize synthetic yields of this compound?
Answer:
- Catalyst Optimization: Increase rhodium catalyst loading (e.g., 10 mol%) to enhance cyclization efficiency, though excess may promote side reactions .
- Temperature Control: Maintain reaction temperatures below 25°C during ketone reductions to prevent over-reduction .
- Purification: Use gradient elution in column chromatography (e.g., hexane/ethyl acetate 10:1 to 4:1) to separate spirocyclic products from linear byproducts .
Advanced: How are spectral data discrepancies resolved for spirocyclic compounds?
Answer:
- Comparative Analysis: Cross-check experimental NMR shifts with literature databases (e.g., δ 1.2–2.1 ppm for methylene groups in spiro systems) .
- Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretches (1700–1750 cm⁻¹) in ketone intermediates or X-ray crystallography for unambiguous structural confirmation .
- Computational Validation: Compare experimental logP or dipole moments with DFT-calculated values to verify consistency .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Moisture Sensitivity: Store in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the dioxolane ring .
- Temperature: Maintain storage at 0–6°C for long-term stability, as elevated temperatures may induce ring-opening reactions .
- Light Exposure: Protect from UV light to avoid photooxidation of the methanamine group .
Advanced: How does the spirocyclic structure influence reactivity in medicinal chemistry applications?
Answer:
- Steric Effects: The spiro junction imposes conformational rigidity, reducing rotational freedom and enhancing binding specificity to biological targets (e.g., enzymes or receptors) .
- Electrophilic Reactivity: The strained dioxolane ring can undergo ring-opening with nucleophiles (e.g., amines or thiols), enabling functionalization for prodrug design .
- Metabolic Stability: The spiro system resists cytochrome P450-mediated oxidation, improving pharmacokinetic profiles in drug candidates .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Chromatographic Separation: Use high-resolution columns (e.g., Chromolith HPLC) with mobile phases optimized for polar spirocyclic compounds to resolve co-eluting impurities .
- Detection Limits: Employ tandem MS (e.g., LC-MS/MS) with MRM (multiple reaction monitoring) to detect impurities at ppm levels .
- Sample Preparation: Derivatize the methanamine group with dansyl chloride to enhance UV/fluorescence detection sensitivity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methanol or borane complexes) .
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound may cause irritation (H315/H319 hazards) .
- Spill Management: Neutralize acidic or basic residues with bicarbonate or citric acid before disposal .
Advanced: How can computational modeling aid in predicting the biological activity of derivatives?
Answer:
- Docking Studies: Use software like AutoDock to simulate interactions between the spirocyclic core and target proteins (e.g., kinases or GPCRs) .
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on the dioxolane ring) with IC₅₀ values to design potent analogs .
- ADMET Prediction: Tools like SwissADME estimate bioavailability and toxicity profiles based on logP, PSA, and H-bond donor/acceptor counts .
Advanced: What strategies address contradictions in reported synthetic yields or reaction conditions?
Answer:
- Reproducibility Checks: Replicate literature procedures with controlled variables (e.g., solvent purity, catalyst batch) to identify discrepancies .
- Mechanistic Studies: Use in-situ IR or NMR to monitor reaction progress and identify intermediates that may divert pathways .
- Collaborative Validation: Cross-validate results with independent labs using standardized protocols (e.g., USP methods for purity assessment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
